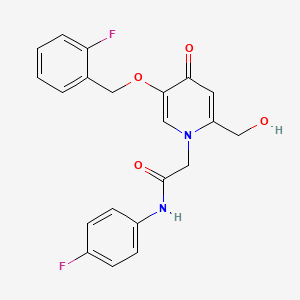

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

描述

属性

IUPAC Name |

N-(4-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4/c22-15-5-7-16(8-6-15)24-21(28)11-25-10-20(19(27)9-17(25)12-26)29-13-14-3-1-2-4-18(14)23/h1-10,26H,11-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSWSJMBDMJCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(4-fluorophenyl)acetamide , with the molecular formula , has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is designed to interact with specific biological targets, primarily through inhibition of key enzymes involved in metabolic pathways. Notably, it has been evaluated for its activity against aldose reductase (ALR2) , a key enzyme in the polyol pathway that converts glucose into sorbitol. Inhibition of ALR2 is significant in managing diabetic complications due to its role in reducing oxidative stress and preventing cellular damage.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds similar to this compound. For instance, derivatives of hydroxypyridinones have shown promising results in scavenging free radicals and inhibiting lipid peroxidation, which are critical for mitigating oxidative stress in various pathological conditions.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | DPPH Inhibition (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 7l | 0.789 | 41.48 | 88.76 |

| Trolox | - | 11.89 | 74.82 |

| Deferiprone | - | - | 25 |

This table illustrates that compounds structurally related to our target exhibit superior antioxidant activity compared to established antioxidants like Trolox and Deferiprone .

Antidiabetic Potential

The inhibition of ALR2 by similar compounds has been associated with reduced hyperglycemia and improved insulin sensitivity. The selectivity towards ALR2 over other enzymes like ALR1 enhances the therapeutic profile by minimizing side effects commonly associated with broader-spectrum inhibitors.

Research Findings:

- Selectivity Index : Compounds designed to inhibit ALR2 exhibited selectivity indices significantly higher than traditional inhibitors (e.g., eparlestat), indicating a focused action that could lead to fewer adverse effects .

- Case Studies : In vivo studies have demonstrated that these derivatives can effectively lower blood glucose levels and reduce complications associated with diabetes in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzyl and pyridine moieties significantly impact biological activity. For instance:

- Electron-Withdrawing Groups : The presence of fluorine atoms has been shown to enhance the inhibitory potency against ALR2.

- Hydroxymethyl Substituents : These groups contribute to increased solubility and bioavailability, further enhancing therapeutic efficacy.

相似化合物的比较

a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

- Core Structure: Pyridine rings with chloro and amino substituents.

- Substituents: Variants include -Cl, -NO₂, -Br, and -CH₃ at phenyl groups.

- Physical Properties : Melting points (268–287°C) are higher than the target compound’s inferred range (likely 180–250°C), attributed to stronger intermolecular forces from nitro and bromo groups.

- Molecular Weight : 466–545 g/mol, heavier than the target compound (~415 g/mol).

b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide

- Core Structure : Chromene-pyrazolopyrimidine hybrid.

- Substituents : Dual fluorophenyl groups and a sulfonamide linkage.

- Physical Properties: Melting point 175–178°C, lower than pyridinone derivatives due to reduced symmetry.

- Molecular Weight : 589.1 g/mol, significantly higher than the target compound.

- Key Differences: The chromene-pyrimidine core may confer distinct electronic properties compared to the pyridinone-acetamide system, influencing target selectivity .

Thienopyrimidine and Pyrimidine Derivatives

a) 2-[7-(4-Fluorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]-N-(3-Methoxybenzyl)Acetamide

- Core Structure: Thieno[3,2-d]pyrimidin-4-one.

- Substituents : 4-Fluorophenyl and 3-methoxybenzyl groups.

- Key Features: The thiophene ring introduces π-conjugation differences vs. The 3-methoxybenzyl group may enhance blood-brain barrier penetration compared to the target’s 2-fluorobenzyloxy group.

- Molecular Weight : ~450 g/mol (estimated), comparable to the target compound .

b) Stereochemically Complex Pyrimidinones (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-Yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-Yl]Butanamide)

- Core Structure: Tetrahydropyrimidinone with multiple stereocenters.

- Substituents: Diphenylhexane backbone and dimethylphenoxy groups.

- Key Differences : High stereochemical complexity may improve receptor binding but complicates synthesis. The target compound lacks stereocenters, favoring scalable production .

Simplified Acetamide Derivatives

a) 2-(4-Acetylphenoxy)-N-(o-Tolyl)Acetamide

- Core Structure: Simple acetamide with acetylphenoxy and o-tolyl groups.

- Physical Properties : Molecular weight 283.32 g/mol, lower than the target compound.

b) N-(4-Hydroxyphenyl)Acetamide

- Core Structure : Minimalist acetamide with a single hydroxyl group.

- Key Features : Lower molecular weight (150.18 g/mol) and high solubility but lacks the fluorinated aromatic systems critical for target engagement in many drug candidates .

Comparative Analysis Table

Key Findings and Implications

- Fluorine Effects : Fluorine atoms in the target compound and analogues (e.g., –3) enhance lipophilicity and metabolic stability, critical for CNS drugs .

- Hydroxymethyl Advantage : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methyl or ethyl substituents in derivatives .

- Core Heterocycles: Pyridinones (target) balance reactivity and stability, whereas thienopyrimidines () offer unique electronic profiles for niche targets.

- Synthetic Complexity : Stereochemically rich compounds () face scalability challenges, whereas the target’s achiral structure simplifies manufacturing .

常见问题

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer : Synthesis requires multi-step organic reactions with precise control of catalysts (e.g., piperidine for condensation steps), solvents (polar aprotic solvents like DMF), and temperature gradients. For example, ketone oxidation steps may necessitate anhydrous conditions to prevent side reactions. Reaction progress should be monitored via HPLC to track intermediate formation, and final purification can employ column chromatography with gradient elution .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., fluorobenzyl and hydroxymethyl groups) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. For stereochemical analysis, 2D NMR techniques (COSY, NOESY) are critical, especially for resolving pyridinone ring conformations .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyridinone and acetamide motifs, which are common in enzyme-binding scaffolds. Use fluorescence-based assays for real-time activity monitoring. Cell viability assays (MTT or resazurin) in cancer or microbial models can identify cytotoxic or antimicrobial properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Anomalies may arise from dynamic rotational isomerism in the acetamide moiety or fluorine’s anisotropic effects. Employ variable-temperature NMR to stabilize conformers, and compare computed (DFT) chemical shifts with experimental data to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorinated substituents in this compound?

- Methodological Answer : Synthesize analogs with variations in fluorobenzyl (e.g., meta- vs. para-fluoro) and acetamide groups. Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases). Correlate experimental IC50 values with computational ΔG values to identify key substituent contributions .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

- Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles via solvent evaporation. Conduct solubility parameter calculations (Hansen parameters) to identify compatible surfactants. Dynamic light scattering (DLS) can assess colloidal stability .

Q. What advanced techniques are recommended for elucidating metabolic stability in hepatic models?

- Methodological Answer : Use LC-MS/MS to track metabolite formation in hepatocyte incubations. Phase I metabolism (oxidation, hydrolysis) can be predicted via cytochrome P450 inhibition assays. For Phase II, monitor glucuronidation using UDP-glucuronosyltransferase isoforms .

Q. How can conflicting bioactivity data between enzyme inhibition and cell-based assays be reconciled?

- Methodological Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Perform parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. Use CRISPR-engineered cell lines (e.g., knocked-out efflux transporters) to isolate target-specific activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。